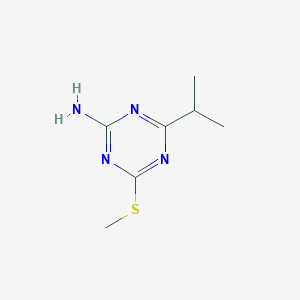

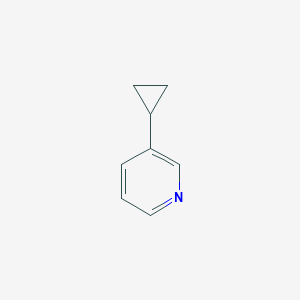

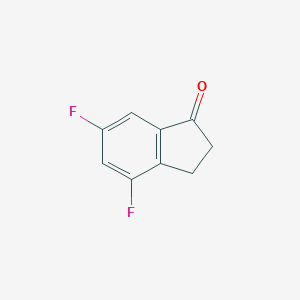

![molecular formula C7H7NO2 B070796 7-oxido-2,3-dihydrofuro[2,3-b]pyridin-7-ium CAS No. 193605-30-0](/img/structure/B70796.png)

7-oxido-2,3-dihydrofuro[2,3-b]pyridin-7-ium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gilteritinib fumarate is a small molecule inhibitor primarily used in the treatment of acute myeloid leukemia (AML) with specific mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. Developed by Astellas Pharma, it is marketed under the brand name Xospata. This compound is particularly effective against FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gilteritinib fumarate involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrazinecarboxamide core: This involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with various reagents to form the core structure.

Substitution reactions: The introduction of the 3-methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl group and the oxan-4-ylamino group through nucleophilic substitution reactions.

Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resultant gilteritinib, which is then converted to its fumarate salt form.

Industrial Production Methods

Industrial production of gilteritinib fumarate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Gilteritinib fumarate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of gilteritinib fumarate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include various derivatives of gilteritinib fumarate, which can be used for further research and development .

Scientific Research Applications

Gilteritinib fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactions of pyrazinecarboxamide derivatives.

Biology: Researchers use it to study the FLT3 signaling pathway and its role in cell proliferation and survival.

Medicine: It is extensively studied for its therapeutic potential in treating AML and other cancers with FLT3 mutations.

Industry: Gilteritinib fumarate is used in the pharmaceutical industry for the development of targeted cancer therapies

Mechanism of Action

Gilteritinib fumarate exerts its effects by inhibiting the activity of the FLT3 receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote the proliferation and survival of leukemia cells. Specifically, it targets the FLT3-ITD and FLT3-TKD mutations, which are associated with poor prognosis in AML patients. By inhibiting these mutations, gilteritinib fumarate induces apoptosis and reduces the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Midostaurin: Another FLT3 inhibitor used in the treatment of AML.

Quizartinib: A selective FLT3 inhibitor with a similar mechanism of action.

Sorafenib: A multi-kinase inhibitor that also targets FLT3 but has broader activity against other kinases

Uniqueness of Gilteritinib Fumarate

Gilteritinib fumarate is unique due to its high selectivity and potency against both FLT3-ITD and FLT3-TKD mutations. This dual inhibition makes it particularly effective in treating AML patients with these specific mutations, offering a targeted therapeutic option with potentially fewer side effects compared to broader-spectrum inhibitors .

Properties

CAS No. |

193605-30-0 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

7-oxido-2,3-dihydrofuro[2,3-b]pyridin-7-ium |

InChI |

InChI=1S/C7H7NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-2,4H,3,5H2 |

InChI Key |

FHMZFPFSPSFIJB-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=CC=[N+]2[O-] |

Canonical SMILES |

C1COC2=C1C=CC=[N+]2[O-] |

Synonyms |

Furo[2,3-b]pyridine, 2,3-dihydro-, 7-oxide (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

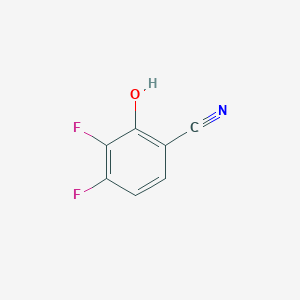

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

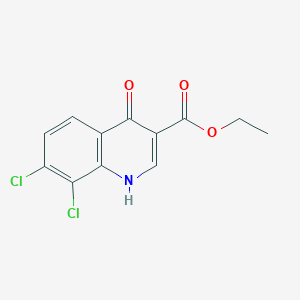

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)